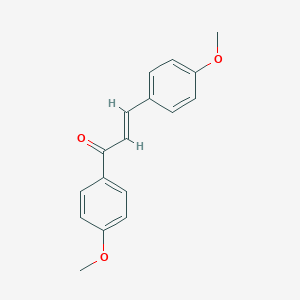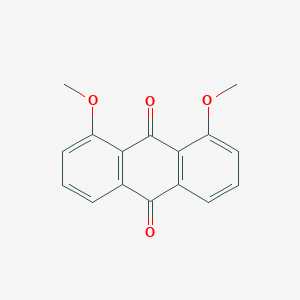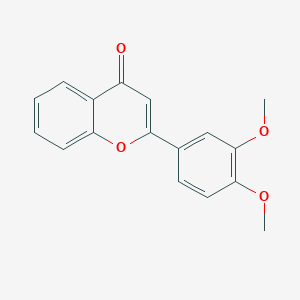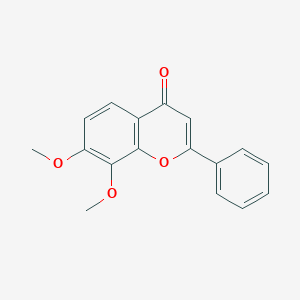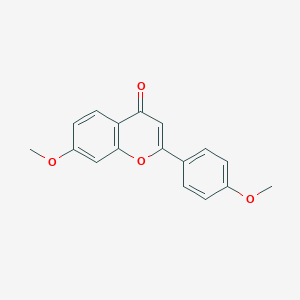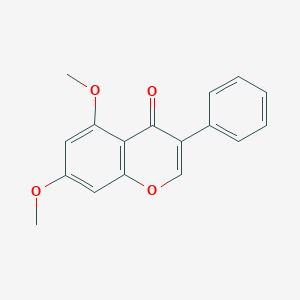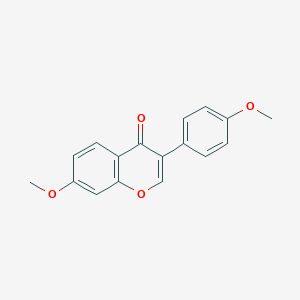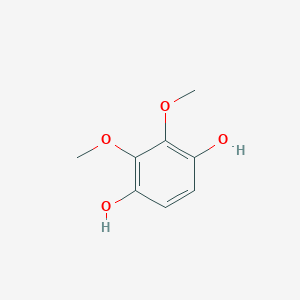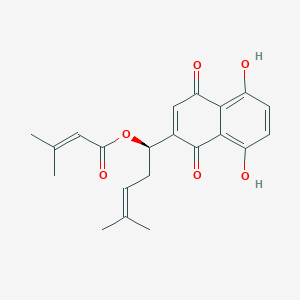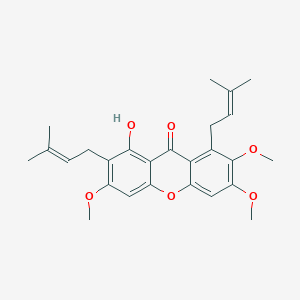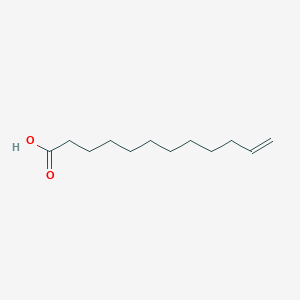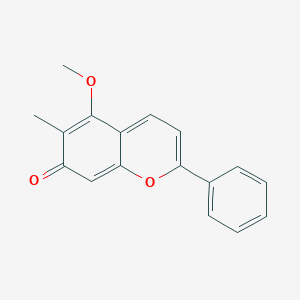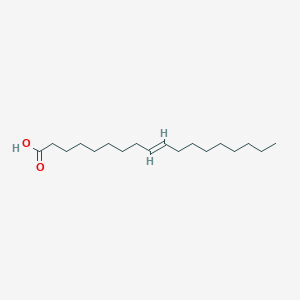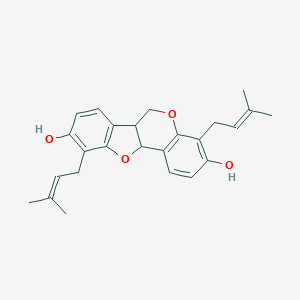
Erybraedin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erybraedin A is an organic compound that belongs to the class of pterocarpans . It is considered to be a flavonoid and is a derivative of isoflavonoids . The molecular formula of Erybraedin A is C25H28O4 .
Molecular Structure Analysis
Erybraedin A is a member of the class of pterocarpans that is 3,9-dihydroxypterocarpan substituted with prenyl groups at positions 4 and 10 . The average mass of Erybraedin A is 392.487 Da .Applications De Recherche Scientifique
Inhibition of Lipoxygenase
Erybraedin A has been identified as an inhibitor of 15-lipoxygenase, a key enzyme in the metabolism of fatty acids. This property suggests its potential use in the treatment of diseases where lipoxygenase plays a crucial role, such as inflammatory and allergic conditions (Togola et al., 2009).
Antimicrobial Properties
The compound has demonstrated significant antimicrobial properties. It has been isolated from various plants and shown to be effective against a range of microbial pathogens, indicating its potential as a natural antibacterial agent (Mitscher et al., 1988).
Anticancer Activity
Erybraedin A exhibits notable anticancer activities. It has been shown to inhibit the cleavage and religation activities of human topoisomerase I, a key enzyme in DNA replication, suggesting its potential as an antitumor agent (Tesauro et al., 2010). Additionally, it has been reported to induce apoptosis in human colon adenocarcinoma cell lines, further supporting its potential in cancer therapy (Maurich et al., 2006).
Antioxidant Effects
Erybraedin A has shown powerful antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. Its antioxidant activity was evaluated in various experimental conditions, demonstrating its efficacy in inhibiting oxidative processes (Rosa et al., 2005).
Potential in Treating Inflammation
It has also been found to have anti-inflammatory activity, as evidenced by its effects on different experimental models of inflammation. This indicates its potential use in treating inflammatory diseases (Njamen et al., 2003).
Effect on Bacterial Resistance
Erybraedin A has been shown to be effective against vancomycin-resistant enterococci and methicillin-resistant Staphylococcus aureus, suggesting its potential as a therapeutic agent against drug-resistant bacterial infections (Sato et al., 2004).
Anti-clastogenic Properties
It exhibits anti-clastogenic activities, indicating its potential in protecting against chromosome damage, which is important in preventing mutagenesis and carcinogenesis (Maurich et al., 2004).
Potential as a Src Inhibitor
A study identified erybraedin A as a potential Src inhibitor, crucial in blocking cell adhesion and viability in non-small-cell lung cancer, suggesting its role in controlling cancer cell proliferation and metastasis (Min et al., 2018).
Propriétés
Numéro CAS |
119269-76-0 |
|---|---|
Nom du produit |
Erybraedin A |
Formule moléculaire |
C25H28O4 |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
4,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C25H28O4/c1-14(2)5-7-17-21(26)12-10-19-23(17)28-13-20-16-9-11-22(27)18(8-6-15(3)4)24(16)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3 |
Clé InChI |
HOGHBEDTLGAJAS-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4CC=C(C)C)O)O)C |
SMILES canonique |
CC(=CCC1=C(C=CC2=C1OC3C2COC4=C3C=CC(=C4CC=C(C)C)O)O)C |
melting_point |
69-71°C |
Autres numéros CAS |
119269-76-0 |
Description physique |
Solid |
Synonymes |
3,9-Dihydroxy-4,10-diprenylpterocarpan; 4-prenylphaseollidin; Erybraedin A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



